2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and methyl groups. One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable precursor to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group .
Scientific Research Applications
2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methylpyrazole: A precursor in the synthesis of the target compound.
2-amino-3-methylpyrazole: Similar in structure but with different substitution patterns.
5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with carboxylic acid functionality.
Uniqueness
2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-8(2,9)7(12)13/h3-4H,5,9H2,1-2H3,(H,12,13) |
InChI Key |
OEXZSCACFRWAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)(C(=O)O)N |
Origin of Product |
United States |
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